molecular formula C8H12N2O2S B11650431 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 74669-22-0

5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11650431
CAS No.: 74669-22-0
M. Wt: 200.26 g/mol
InChI Key: IRSXYVMZLDSECN-UHFFFAOYSA-N
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Description

5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione: is a chemical compound with the molecular formula C8H12N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of butylamine with thiobarbituric acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and as a model compound in biochemical research .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. These include applications in the treatment of neurological disorders and as sedatives .

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, which can enhance its biological activity. The exact pathways and molecular targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its butyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other thiobarbituric acid derivatives may not be as effective .

Properties

CAS No.

74669-22-0

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C8H12N2O2S/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,11,12,13)

InChI Key

IRSXYVMZLDSECN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC(=S)NC1=O

Origin of Product

United States

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